molecular formula C15H10O2S B14468809 2-Phenyl-1-benzothiopyran-1,4-dione CAS No. 65373-82-2

2-Phenyl-1-benzothiopyran-1,4-dione

Cat. No.: B14468809
CAS No.: 65373-82-2
M. Wt: 254.31 g/mol
InChI Key: QGMPXYBAXDVOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1-benzothiopyran-1,4-dione is an organic compound with the molecular formula C15H10OS It belongs to the class of benzothiopyrans, which are characterized by a benzene ring fused to a thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-1-benzothiopyran-1,4-dione can be synthesized through several methods. One common approach involves the condensation of thiophenols with ethyl benzoylacetates in the presence of polyphosphoric acid at 90°C . Another method includes the reaction of 2-phenyl-4H-1-benzothiopyran-4-ones with chloromethyl methyl ether and fuming sulfuric acid, which primarily yields 3-chloromethyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-benzothiopyran-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Chloromethylated compounds.

Scientific Research Applications

2-Phenyl-1-benzothiopyran-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-benzothiopyran-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a benzene ring and a thiopyran ring, which imparts distinct chemical properties and reactivity. Its sulfur-containing structure also contributes to its potential biological activity and applications in various fields.

Properties

CAS No.

65373-82-2

Molecular Formula

C15H10O2S

Molecular Weight

254.31 g/mol

IUPAC Name

1-oxo-2-phenylthiochromen-4-one

InChI

InChI=1S/C15H10O2S/c16-13-10-15(11-6-2-1-3-7-11)18(17)14-9-5-4-8-12(13)14/h1-10H

InChI Key

QGMPXYBAXDVOTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3S2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.